![molecular formula C10H12ClNO4S B13368761 N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine](/img/structure/B13368761.png)
N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with amino acid residues in proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-[(4-bromophenyl)sulfonyl]-N-methyl-beta-alanine: Similar structure but with a bromine atom instead of chlorine.
N-[(4-chlorophenyl)sulfonyl]glycine: Similar structure but with glycine instead of N-methyl-beta-alanine.
Uniqueness
N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine is unique due to its specific combination of a sulfonyl group and a beta-alanine moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H12ClNO4S |
---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]propanoic acid |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(7-6-10(13)14)17(15,16)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
IGYRWLHIJXTCQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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